4-({1-[(2,5-difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
4-({1-[(2,5-Difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a small-molecule compound featuring a pyridine-2-carboxamide core substituted with an azetidin-3-yloxy group. The azetidine ring is further modified by a methanesulfonyl group attached to a 2,5-difluorophenyl moiety.
Properties
IUPAC Name |
4-[1-[(2,5-difluorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c17-11-1-2-14(18)10(5-11)9-26(23,24)21-7-13(8-21)25-12-3-4-20-15(6-12)16(19)22/h1-6,13H,7-9H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKCOCHAVOAXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({1-[(2,5-difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring, an azetidine moiety, and a methanesulfonyl group, which collectively enhance its pharmacological properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Azetidine Moiety : A four-membered saturated heterocyclic ring that contributes to the compound's reactivity.
- Methanesulfonyl Group : A sulfonamide group that increases solubility and biological activity.
This structural complexity is believed to play a crucial role in the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to cancer metabolism and metabolic disorders, potentially modulating their activity and offering therapeutic benefits.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation. Further research is necessary to elucidate the underlying mechanisms of action.
3. Metabolic Regulation
The compound has also been investigated for its role in metabolic regulation. It may influence glucose metabolism and lipid profiles, making it a candidate for treating conditions such as obesity and diabetes .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2,4-difluorophenyl)pyridine | Pyridine ring with fluorinated phenyl substituent | Lacks azetidine structure |
| 2,4-difluorophenylacetonitrile | Acetonitrile derivative with difluoro substituents | Different functional groups |
| Indole derivatives | Contains indole ring structure | Varying biological activities |
The distinct combination of an azetidine ring and a methanesulfonyl group in this compound contributes to its unique chemical reactivity and potential pharmacological properties.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability of various cancer cell lines, indicating its potential as an anticancer agent.
- Metabolic Studies : Research conducted on animal models showed promising results regarding the regulation of blood glucose levels and lipid profiles after administration of the compound .
- Enzyme Interaction Studies : Biochemical assays revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2640974-44-1, ) shares a pyridine-2-carboxamide backbone and azetidinyloxy substituent but differs in the azetidine ring’s functionalization. Here, the azetidine is linked to a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group instead of a (2,5-difluorophenyl)methanesulfonyl moiety.
Functional Group Implications
Sulfonyl vs. Carbonyl Linkage : The sulfonyl group in the target compound is a stronger hydrogen-bond acceptor compared to the carbonyl group in CAS 2640974-44-1. This could enhance binding to serine proteases or kinases with polar active sites .
Fluorinated Aromatic Ring: The 2,5-difluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to the non-fluorinated benzodioxine in CAS 2640974-44-1 .
Benzodioxine vs. Difluorophenyl : The benzodioxine moiety in CAS 2640974-44-1 introduces a rigid, planar structure that could favor interactions with aromatic stacking regions in enzymes or receptors, whereas the difluorophenyl group offers steric and electronic modulation.
Pharmacokinetic and Toxicity Considerations
- Solubility : The sulfonyl group in the target compound likely increases aqueous solubility compared to the benzodioxine derivative, which is more lipophilic.
- Metabolic Stability : Fluorination typically reduces oxidative metabolism, suggesting the target compound may have a longer half-life than CAS 2640974-44-1 .
- Toxicity : Sulfonamide groups carry a risk of hypersensitivity reactions, whereas benzodioxines may pose concerns related to cytochrome P450 inhibition.
Preparation Methods
Preparation of (2,5-Difluorophenyl)methanesulfonyl Chloride
The sulfonyl chloride precursor is synthesized by chlorination of (2,5-difluorophenyl)methanesulfonic acid using thionyl chloride (SOCl₂). This reaction proceeds under reflux conditions (80°C, 2 hours), yielding the sulfonyl chloride in high purity after distillation.
Reaction Conditions :
-
Substrate : (2,5-Difluorophenyl)methanesulfonic acid (1.0 equiv).
-
Reagent : SOCl₂ (5.0 equiv).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Temperature : 80°C.
-
Time : 2 hours.
Sulfonylation of Azetidine
Azetidine is treated with (2,5-difluorophenyl)methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine or DIPEA) to form 1-[(2,5-difluorophenyl)methanesulfonyl]azetidine. The reaction is conducted in DCM at 0°C to room temperature, achieving yields of 85–90%.
Example Protocol :
-
Dissolve azetidine (1.2 equiv) in DCM.
-
Add sulfonyl chloride (1.0 equiv) dropwise at 0°C.
-
Stir for 4 hours at room temperature.
-
Wash with 1N HCl and brine, then dry over MgSO₄.
Hydroxylation at Azetidine C3
The azetidine ring is functionalized with a hydroxyl group via oxidation or hydrolysis. A common method involves epoxidation followed by acid-catalyzed ring-opening, though direct hydroxylation using hydrogen peroxide and a tungsten catalyst has also been reported.
Synthesis of Pyridine-2-carboxamide
Activation of Pyridine-2-carboxylic Acid
The carboxylic acid is converted to an acyl chloride using oxalyl chloride or thionyl chloride. For instance, pyridine-2-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in DCM for 2 hours, followed by evaporation to yield the acyl chloride.
Amidation with Ammonia
The acyl chloride is reacted with ammonium hydroxide or gaseous ammonia in tetrahydrofuran (THF) to form the carboxamide. Yields exceed 90% when using excess ammonia and catalytic DMF.
Ether Formation via Nucleophilic Substitution
The azetidine-3-ol and activated pyridine derivative (e.g., pyridine-2-carboxamide-4-triflate) are coupled under basic conditions. Potassium carbonate or sodium hydride in DMF facilitates the SN2 displacement, forming the ether linkage.
Optimized Conditions :
-
Substrates : 1-[(2,5-Difluorophenyl)methanesulfonyl]azetidin-3-ol (1.0 equiv), pyridine-2-carboxamide-4-triflate (1.2 equiv).
-
Base : K₂CO₃ (3.0 equiv).
-
Solvent : DMF.
-
Temperature : 80°C.
-
Time : 12 hours.
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient) or recrystallization from ethanol/water. Analytical data include:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.85–7.40 (m, 3H, difluorophenyl), 4.65 (m, 1H, azetidine-OCH), 3.90 (s, 2H, SO₂CH₂).
-
LCMS : m/z 428.1 [M+H]⁺.
Challenges and Optimization Considerations
Q & A
Q. How are computational tools integrated into lead optimization?
- Answer :
- QSAR models : Predict logP, pKa, and ADMET properties .
- Free-energy perturbation (FEP) : Guides substituent selection for improved binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
